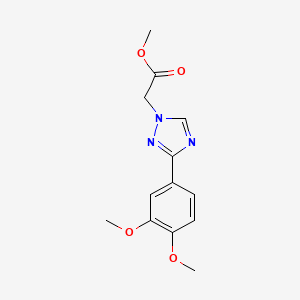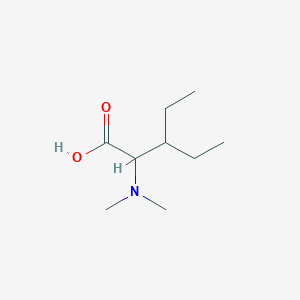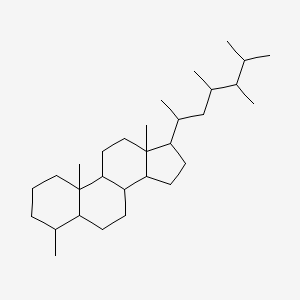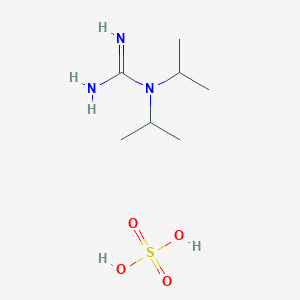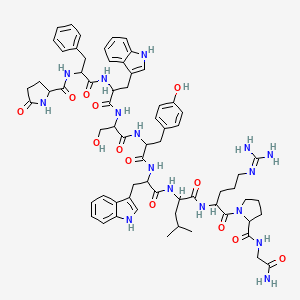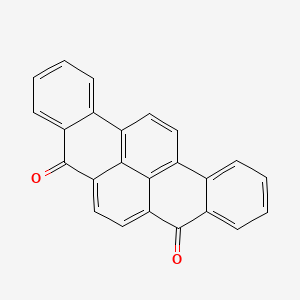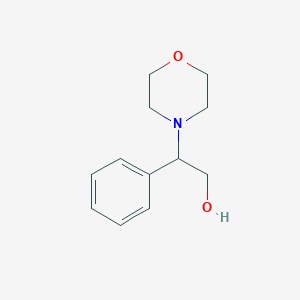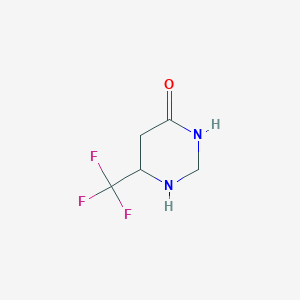
6-(Trifluoromethyl)-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethyl-3H-pyrimidin-4-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group at the 6-position and a keto group at the 4-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-trifluoromethyl-3H-pyrimidin-4-one typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with formimidamide hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at elevated temperatures (around 80°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for 6-trifluoromethyl-3H-pyrimidin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The keto group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Trifluoromethyl-3H-pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new anti-tubercular agents and antitumor drugs
Biological Studies: The compound is studied for its activity against various bacterial and fungal strains.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-trifluoromethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular applications, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . In anticancer research, it may induce apoptosis in cancer cells by modulating key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-6-(trifluoromethyl)pyrimidin-4-one: Similar in structure but with a phenyl group at the 2-position.
6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4-one: Contains additional chlorine atoms and a different ring structure.
2-Methyl-6-trifluoromethyl-4-hydroxypyrimidine: Similar but with a hydroxyl group at the 4-position.
Uniqueness
6-Trifluoromethyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C5H7F3N2O |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h3,9H,1-2H2,(H,10,11) |
InChI Key |
AOPPDGNVYPEYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCNC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



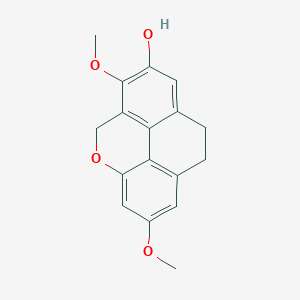
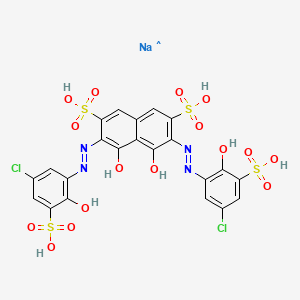
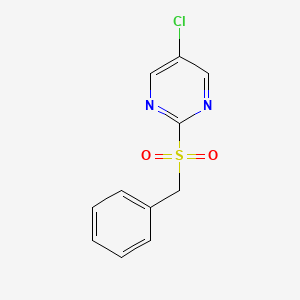
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
